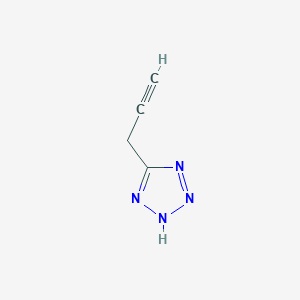
3,3-Diethoxy-1,1,1-trifluoropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Diethoxy-1,1,1-trifluoropropan-2-one: is an organic compound with the molecular formula C7H11F3O3 It is a trifluoromethyl ketone derivative, characterized by the presence of two ethoxy groups and a trifluoromethyl group attached to a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethoxy-1,1,1-trifluoropropan-2-one typically involves the reaction of trifluoroacetone with ethanol under acidic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes further reaction to yield the desired product. The general reaction scheme is as follows:
CF3COCH3+2C2H5OH→CF3C(OCH2CH3)2+H2O
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Diethoxy-1,1,1-trifluoropropan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3,3-Diethoxy-1,1,1-trifluoropropan-2-one is used as a building block in organic synthesis. Its trifluoromethyl group imparts unique reactivity, making it valuable for the synthesis of fluorinated compounds.
Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving ketone groups
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 3,3-Diethoxy-1,1,1-trifluoropropan-2-one involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s electrophilicity, making it a potent inhibitor of enzymes that interact with ketone groups. The ethoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
3-Bromo-1,1,1-trifluoroacetone: Similar in structure but with a bromine atom instead of ethoxy groups.
1,1,1-Trifluoro-2-propanone: Lacks the ethoxy groups, making it less reactive in certain substitution reactions.
Uniqueness: 3,3-Diethoxy-1,1,1-trifluoropropan-2-one is unique due to the presence of both ethoxy and trifluoromethyl groups, which confer distinct chemical properties
Propiedades
Fórmula molecular |
C7H11F3O3 |
|---|---|
Peso molecular |
200.16 g/mol |
Nombre IUPAC |
3,3-diethoxy-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C7H11F3O3/c1-3-12-6(13-4-2)5(11)7(8,9)10/h6H,3-4H2,1-2H3 |
Clave InChI |
CDPRJEXNHGYUPH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C(=O)C(F)(F)F)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


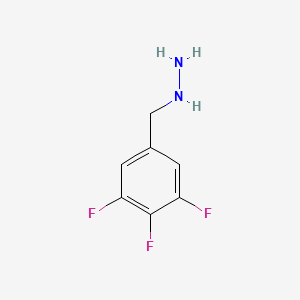
![[1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol](/img/structure/B13592539.png)
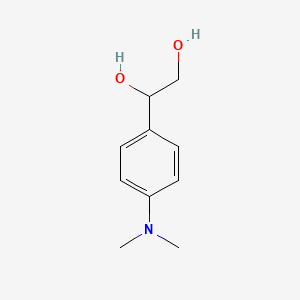
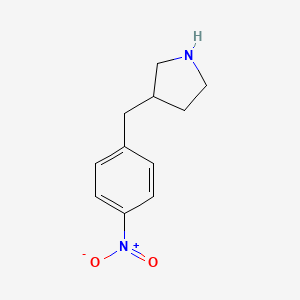


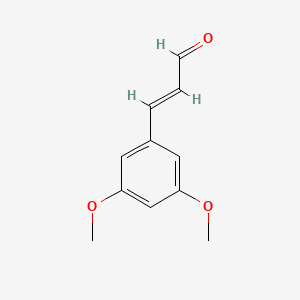


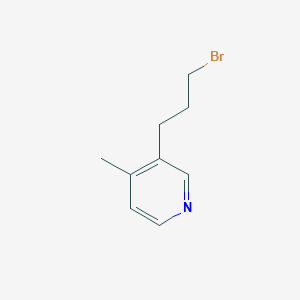
![8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline](/img/structure/B13592581.png)
